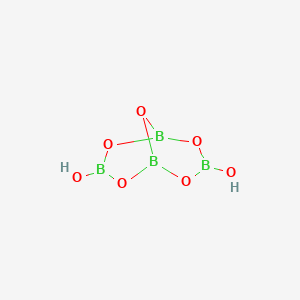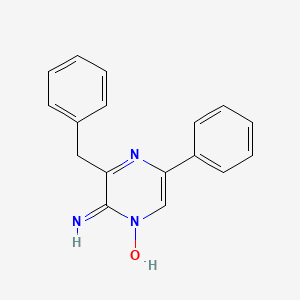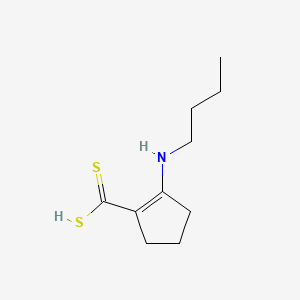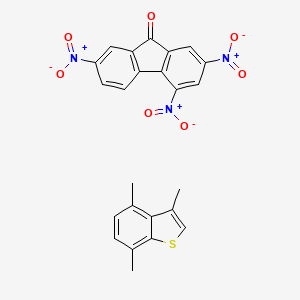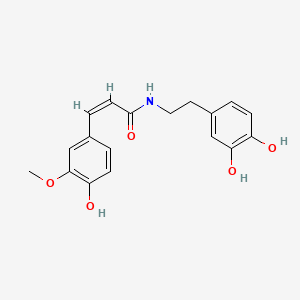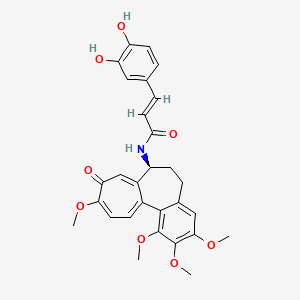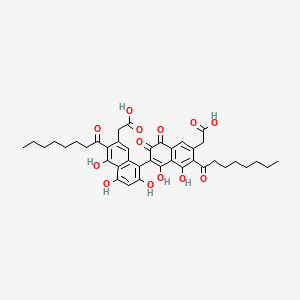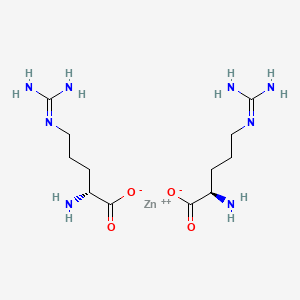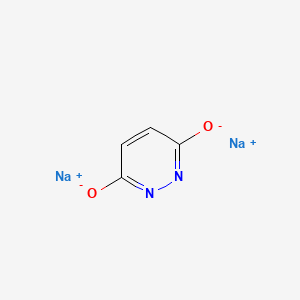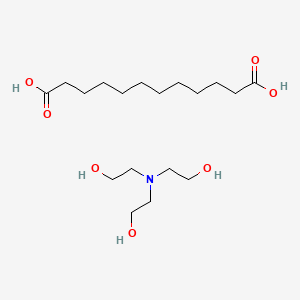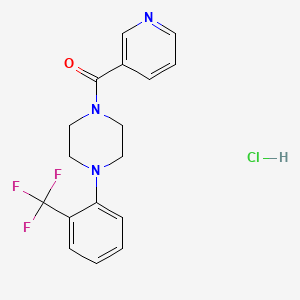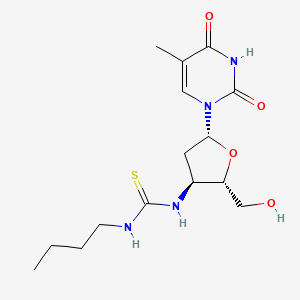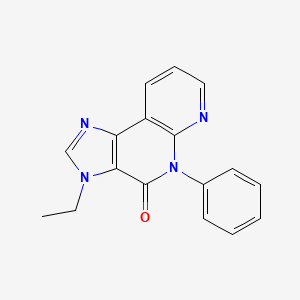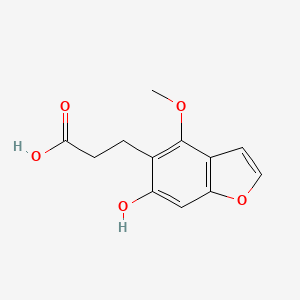
5-Methoxypsoralen metabolite X
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is primarily found in various plant species, particularly those in the carrot family (Apiaceae) and citrus family (Rutaceae) . This compound has been extensively studied for its photobiological properties and its applications in photochemotherapy, especially in the treatment of skin disorders such as psoriasis and vitiligo .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Methoxypsoralen can be synthesized through several chemical routes. One common method involves the methylation of psoralen using methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, 5-Methoxypsoralen is often extracted from natural sources, such as the essential oils of bergamot and other citrus fruits . The extraction process involves steam distillation followed by chromatographic purification to isolate the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxypsoralen undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-hydroxypsoralen.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions include 5-hydroxypsoralen, dihydro-5-methoxypsoralen, and various substituted derivatives depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-Methoxypsoralen has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Methoxypsoralen involves its activation by ultraviolet A (UVA) light. Upon activation, it binds preferentially to the guanine and cytosine moieties of DNA, leading to cross-linking of DNA strands . This cross-linking inhibits DNA synthesis and function, which is particularly useful in the treatment of hyperproliferative skin disorders. Additionally, 5-Methoxypsoralen has been shown to regulate melanogenesis through the β-catenin and MAPK signaling pathways .
Vergleich Mit ähnlichen Verbindungen
5-Methoxypsoralen is part of the furanocoumarin family, which includes several similar compounds:
8-Methoxypsoralen (Methoxsalen): Used in PUVA therapy, similar to 5-Methoxypsoralen, but with different photobiological properties.
5-Hydroxypsoralen: Another derivative with distinct biological activities.
8-Hydroxypsoralen: Known for its role in melanogenesis and phototoxicity.
Compared to these compounds, 5-Methoxypsoralen is unique in its specific applications in photochemotherapy and its ability to stimulate melanin production more effectively .
Eigenschaften
CAS-Nummer |
1234359-06-8 |
|---|---|
Molekularformel |
C12H12O5 |
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
3-(6-hydroxy-4-methoxy-1-benzofuran-5-yl)propanoic acid |
InChI |
InChI=1S/C12H12O5/c1-16-12-7(2-3-11(14)15)9(13)6-10-8(12)4-5-17-10/h4-6,13H,2-3H2,1H3,(H,14,15) |
InChI-Schlüssel |
FBISMQAHCQHEMK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC2=C1C=CO2)O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


